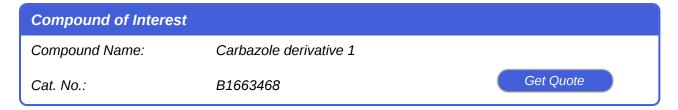


# Technical Support Center: Enhancing Power Conversion Efficiency of Carbazole-Based Solar Cells

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fabrication and optimization of carbazole-based solar cells.

#### **Troubleshooting Guide**

This guide is designed to help you identify and resolve specific issues that may arise during your experiments, leading to suboptimal power conversion efficiency (PCE).

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Problem/Observation	Potential Cause	Suggested Solution
Low Short-Circuit Current (Jsc)	Poor active layer morphology leading to inefficient exciton dissociation and charge transport.	- Optimize the solvent system and annealing temperature to improve the crystallinity and phase separation of the donor-acceptor blend Consider using a third component, such as a non-fullerene acceptor like DTTC-4ClC9, which can improve film morphology and charge transport.[1]
Mismatch in energy levels between the carbazole-based donor and the acceptor material, hindering efficient charge transfer.	- Select donor and acceptor materials with appropriate HOMO and LUMO energy level alignment to ensure a sufficient energetic driving force for exciton dissociation Utilize self-assembled monolayers (SAMs) like 2PACz or its derivatives to tune the work function of the electrode and improve energy level alignment.[2][3]	
Incomplete light absorption by the active layer.	- Increase the thickness of the active layer, but be mindful of potential increases in recombination Employ carbazole derivatives with broader absorption spectra to enhance light harvesting.[4]	
Low Open-Circuit Voltage (Voc)	High degree of non-radiative recombination at the donor-acceptor interface or at defect sites.	- Introduce a passivation agent, such as a carbazole derivative with ammonium iodide, to reduce trap-assisted recombination at the surface

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		and grain boundaries Utilize a ternary strategy to reduce non-radiative energy loss.[1]
Poor energy level alignment, leading to a small energy difference between the HOMO of the donor and the LUMO of the acceptor.	- Select material combinations with a larger energy offset between the donor HOMO and acceptor LUMO levels Modify the carbazole structure to deepen its HOMO level.[5]	
Low Fill Factor (FF)	High series resistance or low shunt resistance in the device.	- Optimize the thickness and conductivity of the hole transport layer (HTL) and electron transport layer (ETL) Ensure good interfacial contact between all layers to minimize contact resistance.
Unbalanced charge carrier mobility, leading to space-charge effects.	- Choose carbazole-based materials with high hole mobility.[6]- Blend with materials that have complementary electron mobility to achieve balanced transport.	
Poor Device Stability and Rapid Degradation	Degradation of the active layer or HTL due to moisture, oxygen, or thermal stress.[7][8] [9][10]	- Encapsulate the device to protect it from ambient conditions Use hydrophobic carbazole-based passivation layers to prevent moisture ingress Employ carbazole derivatives known for their high thermal and chemical stability.  [11]
Detrimental interaction between the HTL and the perovskite layer.	- Replace commonly used HTLs like PEDOT:PSS with more stable carbazole-based	



self-assembled monolayers (SAMs) such as Br-2PACz.[12] [13]

### Frequently Asked Questions (FAQs)

1. How can I improve the hole mobility of my carbazole-based hole transport layer (HTL)?

Carbazole derivatives are known for their excellent hole-transport capabilities.[14][6] To further enhance hole mobility, consider the following:

- Molecular Design: The planar structure of the carbazole core promotes π-π stacking and efficient intermolecular charge hopping.[4] Introducing substituents can influence the molecular packing and, consequently, the charge mobility.
- Purity: Ensure high purity of the carbazole material, as impurities can act as charge traps.
   Purification methods can significantly impact the performance of the HTL.[15]
- Processing Conditions: The method of deposition and post-deposition treatments, such as annealing, can affect the morphology and crystallinity of the HTL, which in turn influences hole mobility.
- 2. What are the key advantages of using carbazole-based self-assembled monolayers (SAMs) as the HTL?

Carbazole-based SAMs, such as 2PACz and its derivatives, offer several advantages over traditional polymer HTLs like PEDOT:PSS:

- Enhanced Efficiency and Stability: Devices using SAMs like Br-2PACz as the HTL have shown significantly higher power conversion efficiencies and improved long-term operational stability.[12][13]
- Tunable Energy Levels: SAMs can modify the work function of the underlying electrode, allowing for better energy level alignment with the active layer, which is crucial for efficient hole extraction.[2][3]

#### Troubleshooting & Optimization





- Improved Interface Quality: SAMs can passivate surface defects and promote the growth of a more uniform and homogeneous perovskite layer on top.[12]
- Reduced Interfacial Recombination: By forming a well-ordered monolayer, SAMs can help suppress non-radiative charge recombination at the interface.[16]
- 3. How does the addition of a third component to a carbazole-based binary system enhance PCE?

Incorporating a carefully selected third component into a host binary blend (e.g., PM6:BTP-BO-4Cl) can significantly boost PCE through several mechanisms:

- Morphology Optimization: The third component can act as a morphology regulator, leading to more favorable phase separation and improved charge transport pathways.[1]
- Reduced Energy Loss: Ternary strategies have been shown to effectively reduce non-radiative energy loss in the device.[1]
- Enhanced Exciton Dissociation: Improved miscibility between the components can lead to
  more efficient exciton dissociation at the donor-acceptor interfaces.[1] The result is often a
  simultaneous increase in open-circuit voltage (Voc), short-circuit current density (Jsc), and fill
  factor (FF).[1]
- 4. What role does defect passivation play in carbazole-based perovskite solar cells?

Defects at the surface and grain boundaries of the perovskite layer are a major source of non-radiative recombination, limiting device efficiency and stability. Carbazole-based molecules can be used for effective defect passivation:

- Surface Treatment: Treating the perovskite film with carbazole derivatives containing functional groups like ammonium iodide can passivate surface defects.[16]
- Reduced Recombination: This passivation reduces trap-assisted recombination, leading to improved photoluminescence intensity and carrier lifetime.[16][17]
- Enhanced Stability: By passivating defects, the perovskite layer becomes more resistant to degradation from environmental factors like moisture.[16][17]



#### **Quantitative Data Summary**

The following tables summarize the performance of various carbazole-based solar cells reported in the literature.

Table 1: Performance of Perovskite Solar Cells with Different Carbazole-Based Hole Transport Layers.

Active Layer	Hole Transport Layer	Voc (V)	Jsc (mA/cm2)	FF (%)	PCE (%)	Referenc e
Cs0.25FA0 .75Sn0.5P b0.5I3	PEDOT:PS S	-	-	-	16.33	[12][13]
Cs0.25FA0 .75Sn0.5P b0.5I3	2PACz	-	-	-	18.44	[12][13]
Cs0.25FA0 .75Sn0.5P b0.5I3	Br-2PACz	-	-	-	19.51	[12][13]

Table 2: Performance Enhancement in Polymer Solar Cells via a Carbazole-Based Third Component.



System	Voc (V)	Jsc (mA/cm2)	FF (%)	PCE (%)	Non- radiative Energy Loss (eV)	Referenc e
PM6:BTP- BO-4Cl (Binary)	-	-	-	17.11	-	[1]
PM6:BTP-BO-4CI with 15%DTTC-4CIC9(Ternary)	Increased	Increased	Increased	18.21	0.207	[1]

## **Experimental Protocols**

Protocol 1: Fabrication of Perovskite Solar Cells with a Carbazole-Based SAM HTL

This protocol describes the general steps for fabricating an inverted (p-i-n) perovskite solar cell using a carbazole-based self-assembled monolayer as the hole transport layer.

- Substrate Cleaning: Sequentially clean ITO-coated glass substrates with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a nitrogen gun.
- HTL Deposition:
  - Prepare a dilute solution of the carbazole-based SAM (e.g., 2PACz or Br-2PACz) in a suitable solvent like isopropanol.
  - Deposit the SAM solution onto the ITO substrate via spin-coating.
  - Anneal the substrate at a moderate temperature (e.g., 100 °C) to promote the formation of a uniform monolayer.
- Perovskite Active Layer Deposition:



- Prepare the perovskite precursor solution (e.g., Cs0.25FA0.75Sn0.5Pb0.5I3 in a mixed solvent system).
- Spin-coat the perovskite solution onto the SAM-coated substrate in a nitrogen-filled glovebox.
- Use an anti-solvent dripping technique during spin-coating to induce rapid crystallization.
- Anneal the film at a specific temperature and time to form the desired perovskite phase.
- Electron Transport Layer (ETL) Deposition: Deposit an ETL, such as PC61BM, onto the perovskite layer via spin-coating.
- Cathode Deposition: Thermally evaporate a metal cathode, such as silver (Ag), through a shadow mask to define the device area.

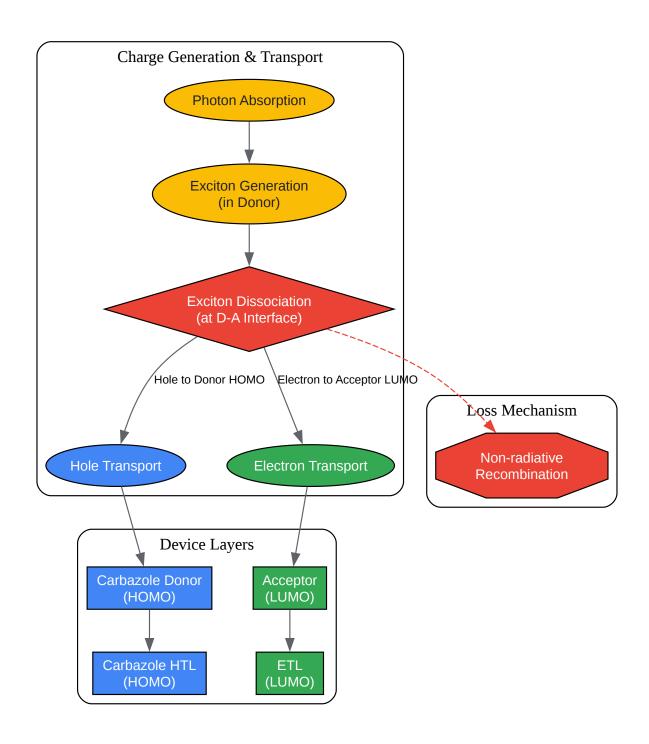
#### **Visualizations**



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Caption: Workflow for fabricating carbazole-based perovskite solar cells.





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Caption: Charge generation and transport pathway in a carbazole-based solar cell.



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